molecular formula C7H5NO3 B1611541 [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde CAS No. 76470-45-6

[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde

Cat. No.: B1611541
CAS No.: 76470-45-6
M. Wt: 151.12 g/mol
InChI Key: KZYWCEWLUVVEBR-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused dioxole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is efficient, offering high yields and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential anticonvulsant properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

    Biological Studies: It is used in studies related to its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been studied for its ability to interact with the GABA A receptor, which is involved in the modulation of neurotransmission . Molecular dynamic simulations have shown that the compound forms stable interactions with this receptor, suggesting its potential as a neurotherapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-3-5-1-6-7(8-2-5)11-4-10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYWCEWLUVVEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502667
Record name 2H-[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76470-45-6
Record name 2H-[1,3]Dioxolo[4,5-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde
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[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde
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[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde
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[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde
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[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde
Reactant of Route 6
[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde

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